 
                        6-Methoxypicolinohydrazide, with the chemical formula and CAS number 855784-42-8, is a hydrazine derivative of picolinic acid. This compound features a methoxy group attached to the pyridine ring, which contributes to its unique chemical properties. The molecular weight of 6-Methoxypicolinohydrazide is 167.17 g/mol, and it has been identified with a PubChem ID of 24229172. Its structure can be represented as follows:
6-Methoxypicolinohydrazide is categorized under compounds that may exhibit biological activity due to its structural characteristics, which include a hydrazide functional group that is often associated with various pharmacological properties.
For instance, in synthetic pathways, 6-Methoxypicolinohydrazide has been used in reactions involving isothiocyanates and sulfonamides, yielding various derivatives through well-defined reaction conditions .
The synthesis of 6-Methoxypicolinohydrazide typically involves multi-step organic reactions. A common method includes:
The general reaction pathway can be summarized as follows:
6-Methoxypicolinohydrazide has several potential applications:
Interaction studies involving 6-Methoxypicolinohydrazide are crucial for understanding its pharmacokinetics and mechanisms of action. Investigations typically focus on:
Such studies are essential for evaluating the safety and efficacy of the compound in therapeutic contexts.
Several compounds share structural similarities with 6-Methoxypicolinohydrazide, highlighting its uniqueness in terms of functional groups and potential activities:
| Compound Name | CAS Number | Similarity | Notes | 
|---|---|---|---|
| 6-Methoxy-5-methylpicolinohydrazide | 1378381-41-9 | 0.88 | Contains a methyl group instead of hydrogen. | 
| 3-Chloro-6-methoxypicolinohydrazide | 1257535-40-2 | 0.82 | Chlorine substitution affects reactivity. | 
| 5-Methylpicolinohydrazide | Not Available | 0.90 | Lacks methoxy group; different properties. | 
The uniqueness of 6-Methoxypicolinohydrazide lies in its specific methoxy substitution on the pyridine ring, which may influence both its chemical reactivity and biological activity compared to these similar compounds.